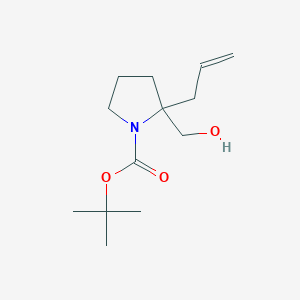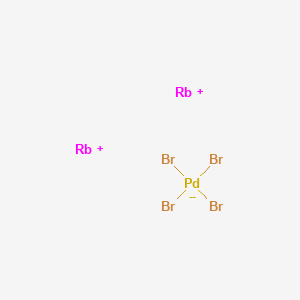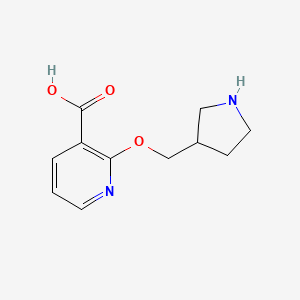![molecular formula C26H26N4 B12833596 1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) is a complex organic compound with the molecular formula C30H28N6 It is known for its unique structure, which consists of a biphenyl core linked to two N1-methylbenzene-1,4-diamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.
Attachment of N1-Methylbenzene-1,4-Diamine Groups: The biphenyl core is then reacted with N1-methylbenzene-1,4-diamine under specific conditions to form the final compound. This step often involves the use of a catalyst such as palladium on carbon and a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as halides or alkoxides; reactions often require a catalyst and elevated temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amine compounds.
Applications De Recherche Scientifique
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Mécanisme D'action
The mechanism of action of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and differentiation, making it a candidate for cancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N1,N1’-([1,1’-Biphenyl]-4,4
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine): Known for its biphenyl core and two N1-methylbenzene-1,4-diamine groups.
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-ethylbenzene-1,4-diamine): Similar structure but with ethyl groups instead of methyl groups.
Propriétés
Formule moléculaire |
C26H26N4 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
4-N-[4-[4-(4-amino-N-methylanilino)phenyl]phenyl]-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H26N4/c1-29(25-15-7-21(27)8-16-25)23-11-3-19(4-12-23)20-5-13-24(14-6-20)30(2)26-17-9-22(28)10-18-26/h3-18H,27-28H2,1-2H3 |
Clé InChI |
UHIXFUMVHZAVGP-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12833516.png)
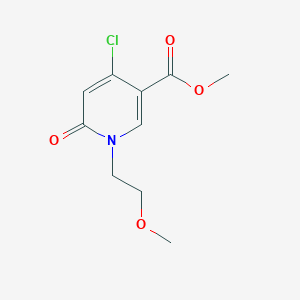
![5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12833525.png)
![Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate](/img/structure/B12833541.png)
![(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833546.png)
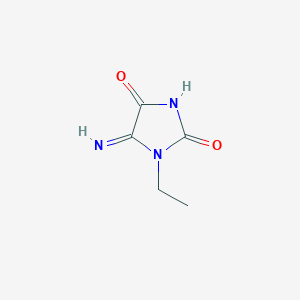
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12833553.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)



